

DA ZP1 chemical structure and properties

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Compound of Interest

Compound Name: DA ZP1

Cat. No.: B15552365

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An In-depth Technical Guide to **DA ZP1**: A Fluorogenic Sensor for Zinc (II)

Introduction

DA ZP1, also known as diacetylated Zinpyr1, is a highly sensitive and selective fluorogenic sensor for the detection of zinc ions (Zn^{2+}).^{[1][2]} It belongs to the Zinpyr family of fluorescent zinc sensors, which are widely utilized in biological research to visualize and quantify mobile zinc pools within cells and tissues. **DA ZP1** is cell-permeable and initially non-fluorescent. Its fluorescence is activated upon a specific chemical reaction triggered by the binding of Zn^{2+} , making it a powerful tool for applications such as flow cytometry, live-cell imaging, and the specific isolation of cell types with high intracellular zinc concentrations, such as pancreatic β -cells.^{[1][2][3][4]}

Chemical Structure and Properties

DA ZP1 is a complex organic molecule based on a xanthene fluorophore. Its structure is designed to be non-fluorescent until it interacts with zinc.

Chemical Identity

The fundamental identifiers and chemical structure for **DA ZP1** are summarized below.

Identifier	Value
Chemical Name	3',6'-bis(Acetyloxy)-4',5'-bis[[bis(2-pyridinylmethyl)amino]methyl]-2',7'-dichlorospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one[1][2]
Synonym	Diacetylated Zinpyr1[1][2]
CAS Number	1816254-69-9
Molecular Formula	C ₅₀ H ₄₀ Cl ₂ N ₆ O ₇
Molecular Weight	907.81 g/mol [1]
SMILES	<chem>CC(OC1=C(C=C2C(OC3=C(C(OC(C)=O)=C(C=C3C24OC(C5=CC=CC=C45)=O)Cl)CN(CC6=C C=CC=N6)CC7=CC=CC=N7)=C1CN(CC8=CC=CC=N8)CC9=CC=CC=N9)Cl)=O</chem> [2]
InChI Key	HPUUCJUOCSGDIK-UHFFFAOYSA-N[2]
PubChem ID	86305621[2]

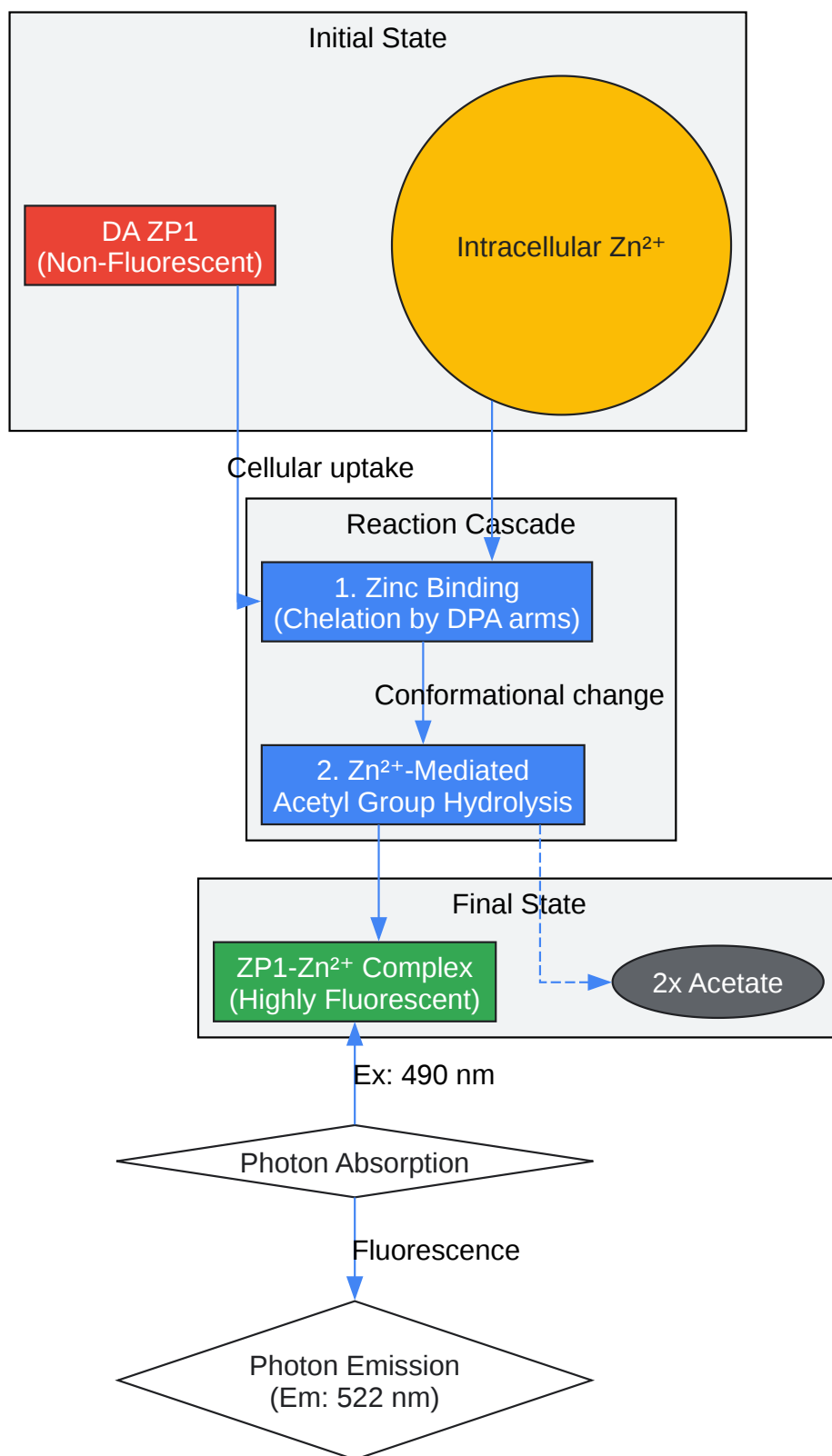
Physicochemical and Optical Properties

The physical and spectral properties of **DA ZP1** are critical for its application as a fluorescent sensor.

Property	Value
Purity	≥90% (HPLC)[1][2]
Solubility	Soluble in DMSO up to 2 mM[1][2]
Storage Conditions	Store at -20°C[2]
Cell Permeability	Yes[2]
Zn ²⁺ Dissociation Constant (K _d)	0.6 nM[1][2][3]
Excitation Maximum (λ _{ex})	490 nm[1][2]
Emission Maximum (λ _{em})	522 nm[1][2]
Fluorescence Turn-On Ratio	~291-fold increase upon Zn ²⁺ binding and subsequent hydrolysis[5]
Quantum Yield (Φ)	0.77 (for the final zinc-bound fluorophore, ZP1) [5]

Mechanism of Action: Zinc-Mediated Deacetylation

DA ZP1 operates as a "pro-fluorophore," a molecule that is converted into a fluorescent entity through a specific chemical reaction. Its mechanism is based on Photoinduced Electron Transfer (PET). In its native, diacetylated state, the fluorescence of the xanthene core is quenched. The binding of a Zn²⁺ ion to the dipicolylamine (DPA) chelating arms of the molecule triggers a rapid and selective hydrolytic cleavage of the two acetyl groups.[3][4][6] This deacetylation reaction yields the highly fluorescent product, ZP1, and restores the visible absorption and emission properties of the fluorophore.[3][5] This reaction is highly specific to Zn²⁺ and is notably insensitive to catalysis by intracellular esterases, a crucial feature for minimizing background fluorescence in live-cell applications.[3][4][5]



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Mechanism of **DA ZP1** fluorescence activation.

Experimental Protocols

The following are detailed methodologies for common applications of **DA ZP1**, synthesized from published research.

In Vitro Staining of Adherent Cells (e.g., EndoC- β H1)

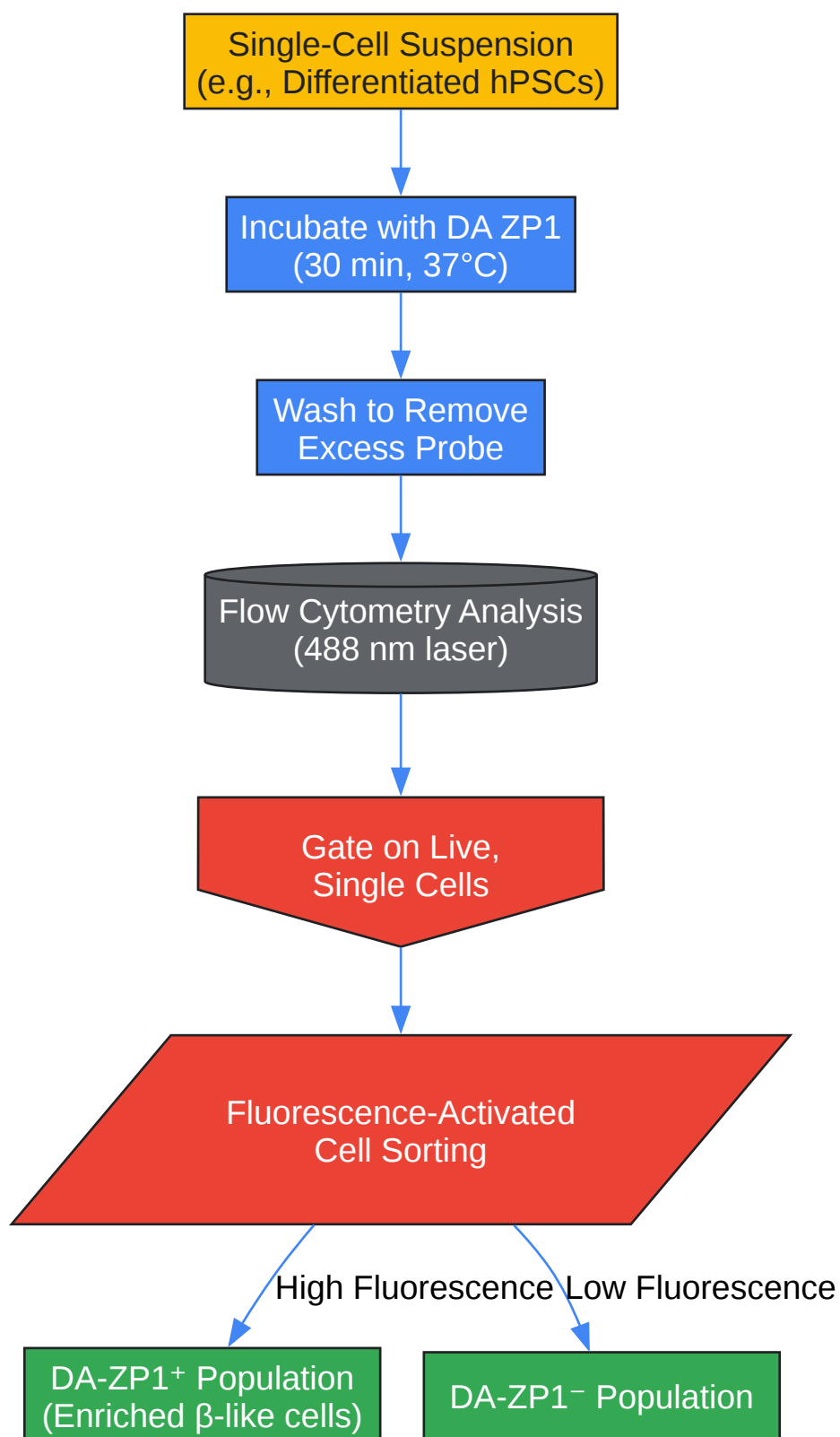
This protocol is adapted from studies on human pancreatic β -cell lines.[\[3\]](#)[\[7\]](#)

- Cell Culture: Plate EndoC- β H1 cells (or other cell types of interest) in a suitable format (e.g., 96-well plate) and culture under standard conditions (37°C, 5% CO₂).
- Preparation of Staining Solution: Prepare a stock solution of **DA ZP1** in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in culture medium to the desired final concentration (e.g., 0.3 μ M to 5 μ M).
- Cell Treatment:
 - Aspirate the culture medium from the cells.
 - For time-course experiments, add the **DA ZP1** staining solution to the cells and incubate for various durations (e.g., 0, 5, 10, 20, 30, 60 minutes) at 37°C.[\[3\]](#)[\[7\]](#)
 - For endpoint assays, a 30-minute incubation is often sufficient.[\[3\]](#)
- Washing: After incubation, aspirate the staining solution and wash the cells gently with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS) to remove excess probe.
- Imaging and Analysis:
 - Image the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~490 nm, Emission: ~522 nm).
 - For quantitative analysis, acquire multiple images per well and measure the intracellular fluorescence intensity using image analysis software like ImageJ or MetaXpress.[\[3\]](#)

Flow Cytometry for Isolation of Pancreatic β -like Cells

This protocol allows for the purification of live cells based on high intracellular zinc content.[3]
[4]

- Cell Preparation: Prepare a single-cell suspension of the mixed cell population (e.g., differentiated stem cells or dissociated pancreatic islets) in a suitable buffer (e.g., FACS buffer: PBS with 2% FBS).
- Staining:
 - Resuspend the cells in culture medium containing **DA ZP1** at an optimized concentration (e.g., 0.3 μ M to 1.25 μ M).
 - Incubate the cell suspension for 30 minutes at 37°C, protected from light.
- Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with fresh, **DA ZP1**-free medium or FACS buffer to remove the unbound probe.
- Resuspension: Resuspend the final cell pellet in cold FACS buffer for analysis. A viability dye (e.g., DAPI) can be added to exclude dead cells.
- FACS Analysis and Sorting:
 - Analyze the cells on a flow cytometer using a blue laser (488 nm) for excitation and a standard FITC/GFP emission filter (~530/30 nm bandpass).
 - Gate on the live, single-cell population.
 - Identify the **DA ZP1**-positive (DA-ZP1⁺) population, which will exhibit significantly higher fluorescence compared to the negative population and unstained controls.
 - Sort the DA-ZP1⁺ and DA-ZP1⁻ populations into separate collection tubes for further culture or analysis.[4]



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